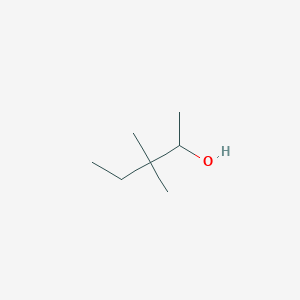
3,3-二甲基-2-戊醇
描述
3,3-Dimethyl-2-pentanol is an organic compound with the molecular formula C₇H₁₆O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is also known by its systematic name, 3,3-dimethylpentan-2-ol. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.
科学研究应用
3,3-Dimethyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-pentanol can be synthesized through several methods, including the Grignard reaction. In this process, a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 3,3-dimethylbutan-2-one to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, 3,3-dimethyl-2-pentanol can be produced through catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol .
Types of Reactions:
Oxidation: 3,3-Dimethyl-2-pentanol can undergo oxidation reactions to form the corresponding ketone, 3,3-dimethyl-2-pentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although less common, the compound can be reduced to form hydrocarbons under specific conditions.
Substitution: The hydroxyl group in 3,3-dimethyl-2-pentanol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a metal catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 3,3-Dimethyl-2-pentanone.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
作用机制
The mechanism of action of 3,3-dimethyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids .
相似化合物的比较
- 3,3-Dimethyl-2-butanol
- 2,4-Dimethyl-3-pentanol
- 3-Methyl-3-pentanol
- 2-Methyl-2-pentanol
Comparison: 3,3-Dimethyl-2-pentanol is unique due to its specific branching and the position of the hydroxyl group. Compared to similar compounds, it may exhibit different physical properties such as boiling point and solubility, which can influence its reactivity and applications .
属性
IUPAC Name |
3,3-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOIGTWJDBTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941564 | |
| Record name | 3,3-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-24-9 | |
| Record name | 2-Pentanol, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BU08028 interact with opioid receptors and what are the downstream effects?
A: BU08028 is a unique opioid ligand because it exhibits high affinity for all four opioid receptor subtypes: μ, δ, κ, and nociceptin/orphanin FQ peptide (NOP) receptors [, , ]. This means it can bind to and activate each of these receptors, although with varying efficacies.
Q2: How does the structure of BU08028 contribute to its activity and what is the role of 3,3-Dimethylpentan-2-ol?
A: BU08028 is a derivative of buprenorphine, a known opioid medication. The 3,3-Dimethylpentan-2-ol moiety is part of the side chain attached to the morphinan core structure of BU08028. While the core structure contributes to the overall binding to opioid receptors, specific modifications like the side chain can influence the affinity and selectivity for different receptor subtypes [, ].
Q3: How effective is BU08028 as an analgesic compared to other opioids and what is its potential for tolerance development?
A: Preclinical studies in mice demonstrate that BU08028 is a potent and long-lasting analgesic, showing effectiveness in models of both neuropathic and inflammatory pain [, ]. Notably, it exhibits higher potency in attenuating pain compared to morphine and the selective NOP agonist SCH221510 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
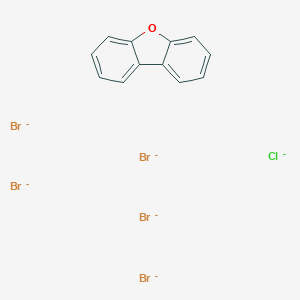
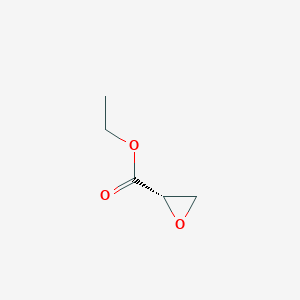
![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
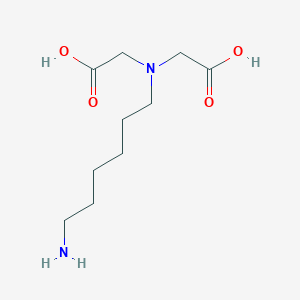
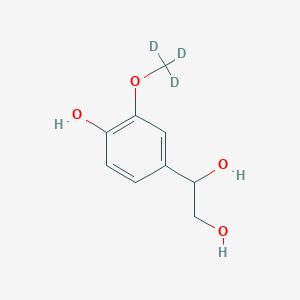
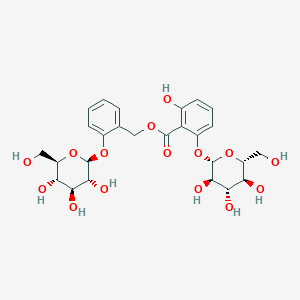
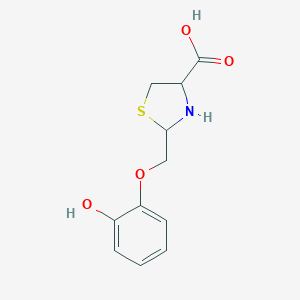
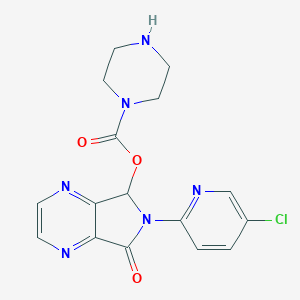
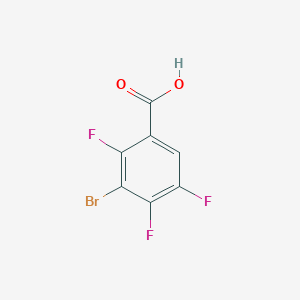
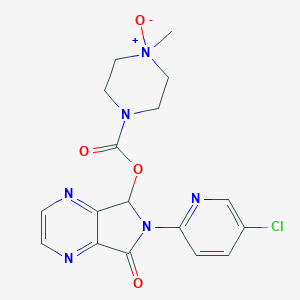
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
